molecular formula C14H16Cl2N4O2S B14144912 4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide CAS No. 792944-31-1

4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide

Cat. No.: B14144912
CAS No.: 792944-31-1
M. Wt: 375.3 g/mol
InChI Key: BVGVQYAAUDZDCD-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with butanoyl chloride to form 2,4-dichlorophenoxybutanoyl chloride. This intermediate is then reacted with 4-methyl-5-sulfanyl-4H-1,2,4-triazole in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the phenoxy group.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The triazole ring and the phenoxy group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)butanoic acid
  • 4-(2,4-dichlorophenoxy)-N-methylbutanamide
  • 4-(2,4-dichlorophenoxy)-N-ethylbutanamide

Uniqueness

4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide is unique due to the presence of the triazole ring and the sulfanyl group, which impart distinct chemical and biological properties

Properties

CAS No.

792944-31-1

Molecular Formula

C14H16Cl2N4O2S

Molecular Weight

375.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]butanamide

InChI

InChI=1S/C14H16Cl2N4O2S/c1-20-12(18-19-14(20)23)8-17-13(21)3-2-6-22-11-5-4-9(15)7-10(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,17,21)(H,19,23)

InChI Key

BVGVQYAAUDZDCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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